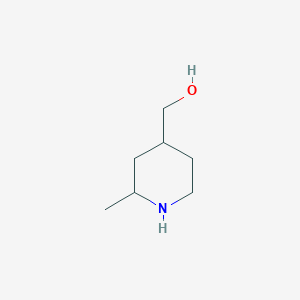
(2-Methylpiperidin-4-yl)methanol
Vue d'ensemble
Description
(2-Methylpiperidin-4-yl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2-Methylpiperidin-4-yl)methanol, a chiral compound with significant biological activity, has garnered attention in medicinal chemistry due to its interactions with various molecular targets. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a hydroxymethyl group. The stereochemistry of this compound plays a crucial role in its biological activity, influencing binding affinity and specificity to various enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chirality of the compound significantly affects its pharmacological effects, as variations in stereochemistry can lead to different biological activities. For instance, studies have shown that the compound may act as an inhibitor or modulator of certain enzymes involved in physiological processes .
Pharmacological Applications
Research indicates that this compound has potential applications in treating various conditions due to its interaction with central nervous system targets. Its ability to influence neurotransmitter systems suggests possible use as an anxiolytic or antidepressant agent . Furthermore, it has been studied for its role in modulating metabolic pathways, which could be beneficial in metabolic disorders.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzyme activities. For example, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs, necessitating careful consideration in therapeutic contexts.
In Vivo Studies
Animal model studies have provided insights into the efficacy of this compound. In a study involving mice, the compound demonstrated notable effects on reducing anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders . Additionally, its metabolic stability was evaluated, revealing that modifications to its structure could enhance its bioavailability and therapeutic efficacy .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (2R,4R)-2-Methylpiperidin-4-yl)methanol | Similar piperidine structure | Different pharmacological profiles |
| ((2S,4S)-2-Methylpiperidin-4-yl)methanol | Enantiomer with opposite configuration | Varies significantly in receptor binding |
| ((2R,4R)-2-Methylpiperidin-4-yl)amine | Reduced form with amine functionality | Altered reactivity compared to alcohol form |
Propriétés
IUPAC Name |
(2-methylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(5-9)2-3-8-6/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNQSMDEJXCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















